molecular formula C10H22N2O B7929778 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7929778
M. Wt: 186.29 g/mol
InChI Key: IMXMMDXIDDPVLL-UHFFFAOYSA-N
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Description

2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 1-methyl-2-pyrrolidinylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methyl-2-pyrrolidinylmethylamine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by distillation or crystallization, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated control systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinylmethylamine: A precursor in the synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol.

    N-Ethyl-2-pyrrolidone: An industrial solvent with similar structural features.

    Pyrrolidine-2-one: A related compound with applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[ethyl-[(1-methylpyrrolidin-2-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12(7-8-13)9-10-5-4-6-11(10)2/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMMDXIDDPVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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